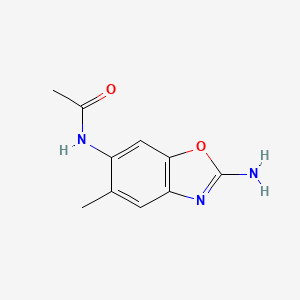

N-(2-氨基-5-甲基-1,3-苯并恶唑-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

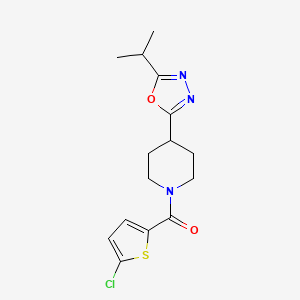

The compound N-(2-Amino-5-methyl-1,3-benzoxazol-6-yl)acetamide is a derivative of benzoxazole, a heterocyclic compound with a fusion of benzene and oxazole rings. Benzoxazoles are known for their diverse pharmacological activities, and modifications on this core structure can lead to compounds with various biological properties.

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves cyclization reactions and the use of amide functionalities. For instance, the synthesis of related compounds such as 2-[4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio]-N-phenylacetamide is achieved by reacting 1,2,4-triazoles with 2-chloro-N-phenylacetamides in PEG-400, which offers advantages like good yields and environmental friendliness . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide is synthesized by stirring specific precursors in dry dichloromethane, followed by recrystallization . These methods could potentially be adapted for the synthesis of N-(2-Amino-5-methyl-1,3-benzoxazol-6-yl)acetamide.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was established using these methods . The crystal structure of related compounds can exhibit intermolecular hydrogen bonds, as seen in the orthorhombic crystal system of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . These structural analyses are crucial for understanding the properties and potential interactions of the compound in biological systems.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including silylation, as demonstrated by the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles . These reactions can significantly alter the physical and chemical properties of the compounds, potentially leading to new applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For instance, the presence of amide groups can lead to linearly extended conformations or slightly bent chains, as seen in 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which also exhibit classical and non-standard hydrogen bonds . These properties are important for the compound's solubility, stability, and biological activity.

科学研究应用

合成和生物学特性

N-(2-氨基-5-甲基-1,3-苯并恶唑-6-基)乙酰胺及其衍生物主要在有机合成和药理学领域受到研究。一项研究描述了功能化取代的 1,2-苯并恶唑的合成,强调了它们的重要性及其多样的药理活性 (Khodot & Rakitin, 2022)。另一项研究重点关注某些苯并恶唑化合物的抗菌和抗炎活性,尽管它们在特定浓度下的有效性各不相同 (Thomas, Geetha, & Murugan, 2009)。

抗肿瘤活性

苯并恶唑衍生物的抗肿瘤特性也引起了极大的兴趣。例如,一项研究合成了一系列 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物,并测试了它们对各种人类肿瘤细胞系的潜在抗肿瘤活性 (Yurttaş, Tay, & Demirayak, 2015)。这些化合物对某些癌细胞系表现出相当大的活性,表明它们作为抗癌剂的潜力。

化学合成和性质

在化学合成领域,重点通常放在苯并恶唑化合物的制备和表征上。例如,一项研究详细阐述了 N-(5-(取代苯基)-4,5-二氢-1H-吡唑-3-基)-4H-1,2,4-三唑-4-胺的合成,描述了它的结构性质 (Panchal & Patel, 2011)。另一项研究考察了苯并恶唑啉-2-酮的新酯、乙酰胺和氨基甲基乙酰胺衍生物,探讨了它们对中枢神经系统轻微的抑制作用 (Domagalina, Bień, & Zawisza, 1989)。

光伏和抗氧化剂应用

除了药理用途外,这些化合物还在光伏效率建模和抗氧化活性等其他领域中得到应用。例如,一项涉及苯并噻唑啉酮乙酰胺类似物的光谱和量子力学研究的研究发现,这些化合物表现出良好的光收集效率,可用于染料敏化太阳能电池 (Mary 等,2020)。另一项研究讨论了由吡唑-乙酰胺构建的新型 Co(II) 和 Cu(II) 配位配合物的抗氧化活性 (Chkirate 等,2019)。

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They connect synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . Therefore, there is a potential for future research and development in this area.

作用机制

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Mode of Action

Benzoxazole derivatives are known to exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Biochemical Pathways

Benzoxazole derivatives have been shown to interact with various biochemical pathways, contributing to their diverse biological activities .

Result of Action

Benzoxazole derivatives are known to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

N-(2-amino-5-methyl-1,3-benzoxazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-5-3-8-9(15-10(11)13-8)4-7(5)12-6(2)14/h3-4H,1-2H3,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXJVBVKWZNPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C)OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B3003890.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003892.png)

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3003901.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3003906.png)

![(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3003909.png)